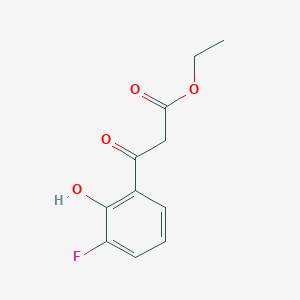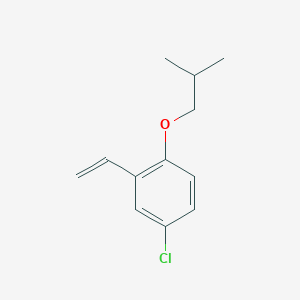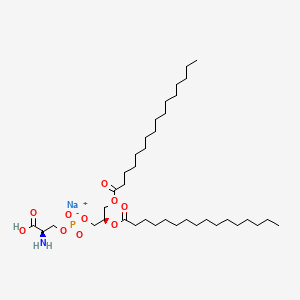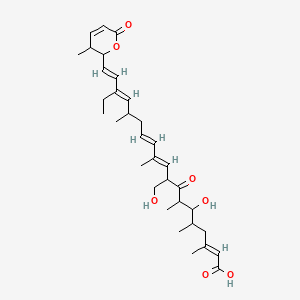
Leptomycin B, 30-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leptomycin B, 30-hydroxy is a polyketide natural product originally discovered as a potent antifungal compound. It is produced by the bacterium Streptomyces spp. and has a highly complex structure. This compound is known for its ability to inhibit nuclear export, making it a valuable tool in cell biology and cancer research .
Méthodes De Préparation
Leptomycin B, 30-hydroxy is typically isolated from the fermentation broth of Streptomyces spp The isolation process involves several steps, including solvent extraction, chromatography, and crystallizationIndustrial production methods focus on optimizing the fermentation conditions to maximize yield .
Analyse Des Réactions Chimiques
Leptomycin B, 30-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified derivatives of this compound with altered biological activities .
Applications De Recherche Scientifique
Leptomycin B, 30-hydroxy has a wide range of scientific research applications:
Chemistry: It is used as a tool to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound is used to study nuclear export mechanisms and to identify nuclear export signals in proteins.
Medicine: this compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit nuclear export and induce cell cycle arrest.
Industry: The compound is used in the development of new antifungal agents and as a lead compound for drug discovery
Mécanisme D'action
Leptomycin B, 30-hydroxy exerts its effects by binding to the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1. This binding occurs at a cysteine residue in the nuclear export signal-binding groove of CRM1. By inhibiting the interaction between CRM1 and nuclear export signals, this compound prevents the export of proteins and RNA from the nucleus. This leads to the accumulation of these molecules in the nucleus, resulting in cell cycle arrest and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
- Anguinomycin A
- Ratjadone A
Propriétés
Formule moléculaire |
C33H48O7 |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17+ |
Clé InChI |
KZMHNEBMQDBQND-MRBODPGGSA-N |
SMILES isomérique |
CC/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
SMILES canonique |
CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
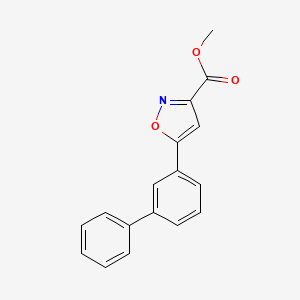
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
